molecular formula C13H9BrN2 B057740 2-(3-Bromophenyl)-1H-benzimidazole CAS No. 77738-96-6

2-(3-Bromophenyl)-1H-benzimidazole

Katalognummer B057740
CAS-Nummer: 77738-96-6
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: KLPQPEGYDCWTKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)-1H-benzimidazole and its derivatives primarily involves the reaction of o-bromophenyl isocyanide with various primary amines under catalysis to afford 1-substituted benzimidazoles in moderate to good yields. For instance, o-Bromophenyl isocyanide reacts under CuI catalysis to afford such compounds in yields ranging from 38 to 70% (Lygin & Meijere, 2009). Additionally, the synthesis can involve reactions leading to the formation of benzimidazol-2-yl-amino derivatives with antimicrobial activity through multi-step processes (Goudgaon & Basha, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(3-Bromophenyl)-1H-benzimidazole, often features a planar fused-ring system which is critical for their chemical reactivity and biological activity. The crystal structure of related compounds reveals hydrogen-bonded dimers and interactions that are crucial for understanding their physical and chemical properties (Low et al., 2002).

Wissenschaftliche Forschungsanwendungen

  • Synthesis Methods :

    • Lygin and Meijere (2009) demonstrated the synthesis of 1-substituted benzimidazoles using o-Bromophenyl isocyanide under CuI catalysis, yielding moderate to good yields (Lygin & Meijere, 2009).
    • Dao et al. (2017) explored the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines using 2-(2-bromophenyl)benzimidazoles, indicating moderate to good yields in these reactions (Dao et al., 2017).
  • Corrosion Inhibition :

    • Onyeachu et al. (2020) studied a benzimidazole derivative, 2-(2-bromophenyl)-1-methyl-1H-benzimidazole, as a corrosion inhibitor for Cu-Ni alloys in acid cleaning processes. The derivative showed significant inhibition efficiency, particularly at lower temperatures and longer immersion times (Onyeachu et al., 2020).
  • Antibacterial and Antitumor Activity :

    • Khalifa et al. (2018) reported the synthesis of benzimidazole derivatives showing noticeable efficiency in inhibiting microbial infections and tumor cells, particularly against pathogenic bacteria and human liver cancer cell line HepG2 (Khalifa et al., 2018).
    • Gurkan-Alp et al. (2015) synthesized novel benzimidazole derivatives and tested them on the human chronic myelogenous leukemia cell line K562, finding significant cytotoxic activity in certain derivatives (Gurkan-Alp et al., 2015).
  • Other Applications :

    • Hranjec et al. (2009) focused on benzimidazole compounds with potential as antitumor drugs, reporting the synthesis and crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines (Hranjec et al., 2009).

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound .

Zukünftige Richtungen

This could involve potential applications of the compound, or areas of research that could be pursued to learn more about the compound .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s known that benzimidazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, affecting their biological activity.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including kinase inhibition and signal transduction . The compound’s effects on these pathways can lead to downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to be rapidly cleared from the blood circulatory system . The bioavailability of the compound would be influenced by these pharmacokinetic properties.

Result of Action

Based on the known effects of similar compounds, it could potentially influence cellular processes such as signal transduction, enzyme activity, and protein function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Bromophenyl)-1H-benzimidazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name

2-(3-bromophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPQPEGYDCWTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228359
Record name 2-(3-Bromophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1H-benzimidazole

CAS RN

77738-96-6
Record name 2-(3-Bromophenyl)-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077738966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 77738-96-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Bromophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BROMOPHENYL)BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-Bromophenyl)benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX3JM35BBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Method 1—Step a O-phenylenediamine (81.8 g, 756.6 mmol) and oxalic acid (3.40 g, 37.8 mmol) were completely dissolved in EtOH—H2O/1:1 (2 L) previously warmed at 80° C. 3-Bromobenzaldehyde (44.10 mL, 378.30 mmol) was then added dropwise to the solution. The reaction mixture was stirred overnight at 70° C. to the open air. The day after solid was filtered off and triturated with MeOH (150 mL) to give the product as a pale yellow solid (27.50 g). 3.8 g were recovered from the mother liquors. Total yield 31.30 g (30%).
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
44.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(3-Bromophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.